

Carbazole Violet: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbazole Violet*

Cat. No.: *B1584481*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole Violet, chemically known as Pigment Violet 23 (C.I. 51319), is a high-performance organic pigment from the dioxazine class.^{[1][2][3]} Renowned for its intense, bluish-violet hue, exceptional color strength, and excellent fastness properties, it finds wide application in paints, coatings, plastics, and printing inks.^{[4][5][6]} While its primary use is as a colorant, the carbazole moiety is a key pharmacophore in many biologically active compounds, making the physicochemical properties of carbazole derivatives a subject of interest in pharmaceutical research. This technical guide provides an in-depth analysis of **Carbazole Violet**'s solubility in organic solvents, presenting available data, standardized testing protocols, and relevant chemical pathway information.

Quantitative Solubility Data

Quantitative solubility data for **Carbazole Violet** (Pigment Violet 23) in organic solvents is not widely available in published literature or technical data sheets. The pigment is generally characterized by its high resistance to solvents, which implies very low solubility. This is a desirable characteristic for a pigment to prevent bleeding and migration in its applications. The industry standard for evaluating this property is through resistance and bleeding tests rather than quantitative solubility measurements (e.g., in g/L). One study notes that Pigment Violet 23 is "entirely fast to many organic solvents," with some solvents like ketones showing only slight coloration, indicative of minimal dissolution.^[4]

Qualitative Solubility and Resistance Data

Technical data sheets from various manufacturers provide qualitative assessments of **Carbazole Violet**'s resistance to a range of organic solvents. This data is typically presented on a scale (e.g., 1-5 or 1-8, where the highest value indicates excellent resistance). The following tables summarize this information from multiple sources.

Table 1: Solvent Resistance of **Carbazole Violet** (Scale: 1-5, where 5 = Excellent)

Solvent	Resistance Rating
Water	5
Ethanol	4-5
Ethyl Acetate	5
Methyl Ethyl Ketone (MEK)	4-5
Mineral Spirits	5
Xylene	4-5
Butyl Acetate	5
Benzene	5
Ketone	5
Oil	5
n-Butanol	5
Toluene	4-5
Diethyl Phthalate (DOP)	3-4

Source: Data compiled from multiple technical data sheets.

Table 2: Fastness Properties of **Carbazole Violet** (Scale: 1-8, where 8 = Excellent)

Property	Rating
Light Fastness (Full Shade)	7-8
Light Fastness (Reduced Shade)	6-7

Source: Data compiled from multiple technical data sheets.

Experimental Protocols

In the absence of standardized protocols for determining the quantitative solubility of pigments like **Carbazole Violet**, the industry relies on methods that assess solvent resistance and bleeding. These tests provide a practical measure of the pigment's insolubility and stability in a given medium. The following is a detailed methodology based on ISO 787-22 and ASTM D279 for determining the resistance to bleeding.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Determination of Resistance to Bleeding (Based on ISO 787-22 & ASTM D279)

1. Principle: This method evaluates the tendency of a pigment to bleed or migrate into a surrounding medium. A coating containing the pigment is prepared and then over-coated with a white paint. The degree of discoloration of the white topcoat is assessed visually.
2. Materials and Apparatus:

- Pigment under test (**Carbazole Violet**)
- Agreed-upon binder/medium (e.g., a specific alkyd resin or nitrocellulose lacquer)
- Agreed-upon solvent for the binder
- White overcoating paint (e.g., a titanium dioxide-based paint)
- Substrate panels (e.g., glass plates or sealed paper charts)
- Film applicator (e.g., drawdown bar)
- Oven for stoving (if applicable)

- Colorimeter or spectrophotometer (for quantitative assessment, optional)

3. Procedure:

- Preparation of the Pigmented Coating:

- Disperse a specified amount of **Carbazole Violet** pigment into the agreed-upon binder and solvent using a suitable dispersion method (e.g., ball mill, shaker) to achieve a uniform consistency. The pigment loading should be agreed upon by the involved parties.

- Application of the Pigmented Coating:

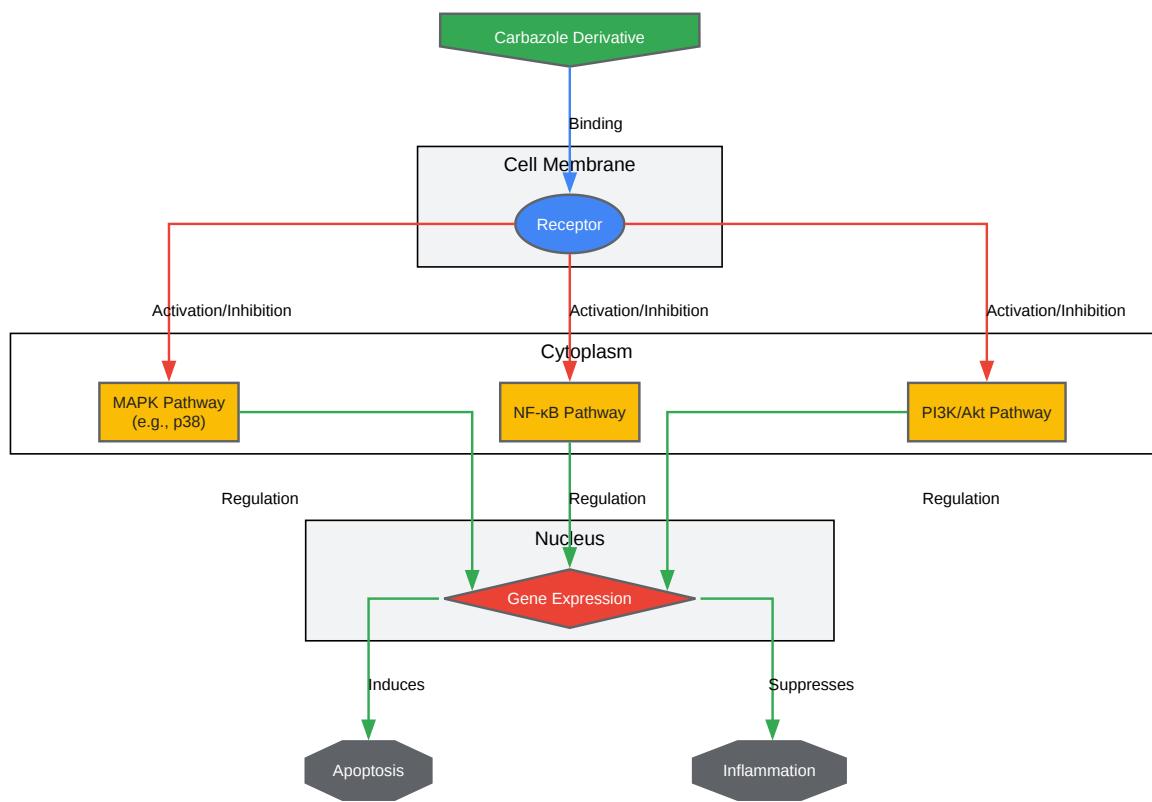
- Apply the prepared pigmented coating to the substrate panel using a film applicator to ensure a uniform film thickness.
 - Allow the coating to dry under specified conditions (e.g., air-dry for 24 hours at $23 \pm 2^\circ\text{C}$ or stove at a specified temperature and duration).

- Application of the White Overcoating:

- Apply the white overcoating paint over the dried pigmented film, ensuring complete coverage.
 - Allow the white topcoat to dry under the specified conditions.

- Assessment of Bleeding:

- Visually compare the color of the white topcoat over the pigmented area with the color of the white topcoat over an unpigmented area of the same substrate.
 - The degree of bleeding is rated based on a pre-defined scale (e.g., from 1 - no perceptible bleeding to 5 - severe bleeding).
 - For a more objective assessment, a colorimeter can be used to measure the color difference (ΔE^*) between the stained and unstained white topcoat.

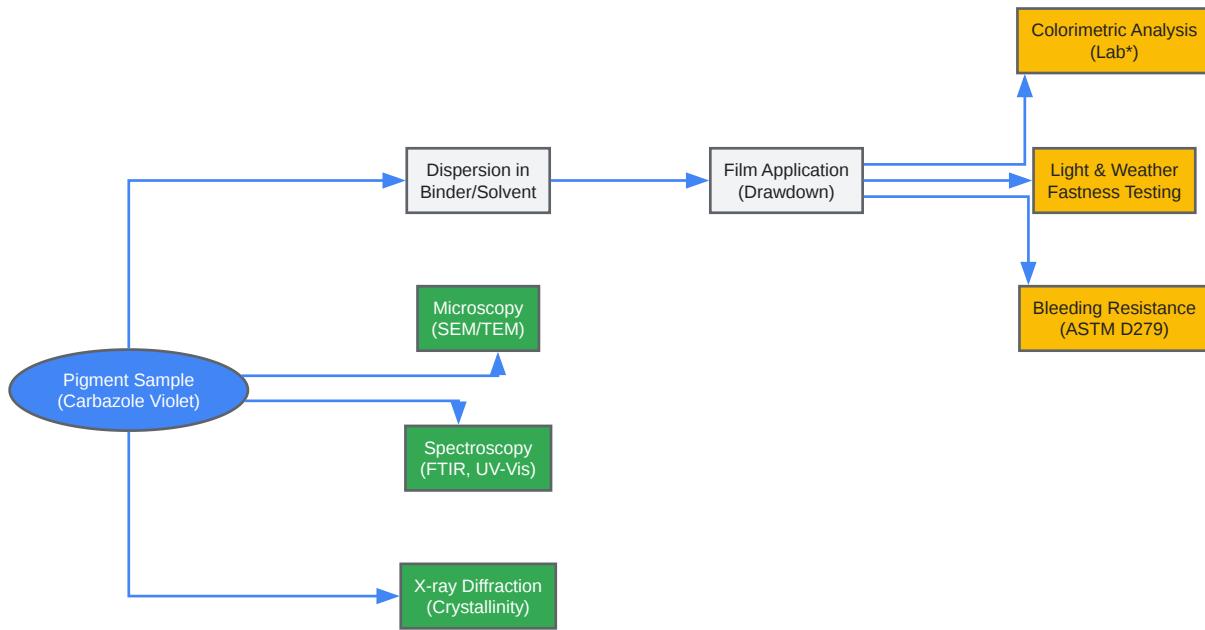

4. Reporting: The report should include the identity of the pigment, the binder and solvent used, the drying/stoving conditions, the method of assessment (visual or instrumental), and the rating

of the resistance to bleeding.

Visualizations

Signaling Pathway of Carbazole Derivatives

While **Carbazole Violet** as a pigment is chemically inert, the carbazole scaffold is present in many pharmacologically active molecules. These derivatives can interact with various cellular signaling pathways. The diagram below illustrates a generalized pathway often implicated in the anti-cancer and anti-inflammatory effects of carbazole-containing compounds.



[Click to download full resolution via product page](#)

Caption: Generalized signaling pathway for bioactive carbazole derivatives.

Experimental Workflow for Pigment Characterization

The following diagram outlines a typical workflow for the characterization of an organic pigment like **Carbazole Violet**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for pigment characterization.

Conclusion

Carbazole Violet (Pigment Violet 23) is a high-performance pigment characterized by its exceptional stability and very low solubility in organic solvents. While quantitative solubility data is scarce, extensive qualitative data from industry sources confirms its excellent resistance to a wide range of common organic solvents. For researchers and professionals in drug development, while the pigment itself is inert, the carbazole core structure is of significant interest. The provided information on the qualitative solubility, standardized testing protocols, and a generalized signaling pathway for carbazole derivatives offers a comprehensive technical overview relevant to both materials science and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. Pigment violet 23 - Wikipedia [en.wikipedia.org]
- 4. sciensage.info [sciensage.info]
- 5. zeyachem.net [zeyachem.net]
- 6. PV23 [crenovo.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Standard - General methods of test for pigments and extenders - Part 22: Comparison of resistance to bleeding of pigments ISO 787-22 - Svenska institutet för standarder, SIS [sis.se]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- To cite this document: BenchChem. [Carbazole Violet: A Technical Guide to its Solubility in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584481#carbazole-violet-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com